(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid
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Overview
Description
(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclopentyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N’-Diisopropylcarbodiimide (DIC): and : Used in peptide coupling reactions.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(E)-({[(tert-butoxy)carbonyl]amino}(1H-pyrazol-1-yl)methylidene)amino]butanoate
Uniqueness
(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable building block in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
(2S)-4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
DKJQFNHLEZEZMR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1CCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O |
Origin of Product |
United States |
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